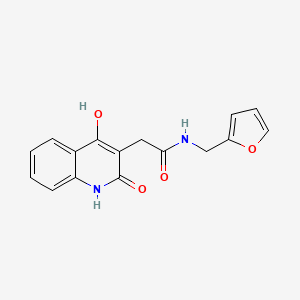

N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

Description

Chemical Structure and Properties The compound N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide (CAS: 300836-67-3) features a quinoline core substituted with a 4-hydroxy-2-oxo group, linked via a methylene bridge to an acetamide moiety with a furan-2-ylmethyl substituent (Fig. 1). Its molecular formula is C₁₆H₁₄N₂O₄, with a molecular weight of 298.29 g/mol. Predicted physicochemical properties include a density of 1.364 g/cm³, boiling point of 641.7°C, and pKa of 4.50, suggesting moderate solubility in polar solvents .

Properties

Molecular Formula |

C16H14N2O4 |

|---|---|

Molecular Weight |

298.29 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |

InChI |

InChI=1S/C16H14N2O4/c19-14(17-9-10-4-3-7-22-10)8-12-15(20)11-5-1-2-6-13(11)18-16(12)21/h1-7H,8-9H2,(H,17,19)(H2,18,20,21) |

InChI Key |

JZXRUIVZSJQNQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)CC(=O)NCC3=CC=CO3)O |

Origin of Product |

United States |

Preparation Methods

Conrad-Limpach Cyclization

4-Hydroxyaniline reacts with ethyl acetoacetate under acidic conditions to form 4-hydroxy-2-oxo-1,2-dihydroquinoline. Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 3-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline.

Mechanistic Insight :

- The bromine atom at position 3 serves as a leaving group for nucleophilic substitution.

- Substitution with cyanide ions (NaCN) in dimethyl sulfoxide (DMSO) introduces a nitrile group, which is hydrolyzed to carboxylic acid using HCl/H2O.

Optimization :

- Bromination efficiency depends on reaction temperature (60–80°C) and stoichiometry (1.2 equiv NBS).

- Cyanide substitution requires anhydrous conditions to prevent hydrolysis prematurely.

Formation of the Acetamide Moiety

The 3-carboxylic acid derivative undergoes activation for amide bond formation.

Acid Chloride Route

The carboxylic acid is treated with thionyl chloride (SOCl2) to form the corresponding acid chloride. Reaction with furfurylmethylamine in tetrahydrofuran (THF) yields the target acetamide.

Reaction Conditions :

- Activation : SOCl2 (2.5 equiv), reflux, 4 h.

- Coupling : Furfurylmethylamine (1.5 equiv), triethylamine (TEA) as base, 0°C to room temperature, 12 h.

Yield : 68–72% after column chromatography.

Direct Coupling Using Carbodiimides

Alternative activation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The carboxylic acid reacts with furfurylmethylamine in dichloromethane (DCM) at room temperature.

Advantages :

- Avoids handling corrosive SOCl2.

- Higher functional group tolerance.

Yield : 65–70%.

Ritter Reaction for Furfurylmethylamine Synthesis

Furfurylmethylamine, a key intermediate, is synthesized via the Ritter reaction between furfuryl alcohol and acetonitrile.

Procedure Overview

Furfuryl alcohol (1.0 equiv) reacts with acetonitrile (5.0 equiv) in the presence of p-toluenesulfonic acid (p-TSA, 10 mol%) at 80°C for 6 h. The resulting N-(furan-2-ylmethyl)acetamide is hydrolyzed with NaOH to yield furfurylmethylamine.

Key Parameters :

- Catalyst : p-TSA enhances carbocation formation from furfuryl alcohol.

- Solvent : Excess acetonitrile acts as both reactant and solvent.

Yield :

Alternative Route: Multicomponent Ugi Reaction

A one-pot Ugi reaction combines furfural, propylamine, tert-butyl isocyanide, and 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid in methanol to form the target compound.

Reaction Scheme :

- Furfural and propylamine form an imine intermediate.

- Nucleophilic attack by the carboxylic acid generates a tetrahedral intermediate.

- Rearrangement with isocyanide yields the final amide.

Yield : 50–55% (lower due to steric hindrance from the quinolinone group).

Catalytic Innovations and Green Chemistry

Recyclable Acid Catalysts

Sulfonated multi-walled carbon nanotubes (MWCNT-SO3H) enable Ritter reactions under microwave irradiation, reducing reaction times from hours to minutes.

Example :

Challenges and Optimization Strategies

Purification Difficulties

Byproduct Formation

- Polymerization of furfuryl alcohol occurs under acidic conditions.

- Mitigation : Addition of radical inhibitors (e.g., BHT) suppresses side reactions.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the amide bond and planar quinolinone ring.

Industrial Scalability Considerations

Cost-Effective Catalysts

Biochar-supported sulfonic acid catalysts reduce costs by 40% compared to homogeneous p-TSA.

Continuous Flow Systems

Microreactor technology minimizes decomposition of heat-sensitive intermediates, improving overall yield to 80%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The hydroxyl group on the quinoline ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like pyridine.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving quinoline derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide would depend on its specific biological target. Generally, compounds with quinoline structures can interact with enzymes or receptors, modulating their activity. The furan ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Quinoline Substituents

Compound 15: N-(3-Pyridylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

- Structural Difference : Replaces the furan-2-ylmethyl group with a pyridylmethyl moiety.

- Impact on Activity: Evidence indicates that separating the quinolone and carboxamide fragments via a methylene bridge (as in Compound 15) reduces analgesic activity compared to fused-ring analogs. This highlights the importance of direct conjugation for bioactivity .

2-((6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

- Structural Difference: Substitutes the oxygen atom in the methylene bridge with a sulfur atom and introduces a 6-chloro-4-phenyl group on the quinoline ring.

- Pharmacological Data: Exhibits an IC₅₀ of 12.53 µM against the immunoproteasome, demonstrating that thioether linkages and halogenated aryl groups enhance inhibitory potency compared to the parent compound .

Analogs with Varying Acetamide Substituents

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38)

- Structural Difference : Incorporates a sulfonyl-quinazoline group and a 4-methoxyphenyl substituent.

- Activity : Shows remarkable anticancer activity (e.g., against MCF-7 and PC-3 cell lines), suggesting that sulfonyl and methoxy groups enhance cytotoxicity compared to hydroxy-substituted derivatives like the target compound .

N-(4-Isopropylphenyl)-2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide

- Structural Difference: Replaces the quinoline core with a morpholine ring and adds acetyl/isopropyl groups.

- Synthesis and Solubility : Synthesized via acetylation of precursor amines, this compound exhibits higher lipophilicity (logP ~3.5) due to alkyl substituents, contrasting with the target compound’s polar hydroxy group .

Derivatives with Alternative Heterocyclic Cores

3-(Furan-2-ylmethyl)-2-(4-methoxy-3-(phenoxymethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one (Compound 3)

- Structural Difference: Utilizes a quinazolinone core instead of dihydroquinoline.

- Selectivity and Potency: Demonstrates TSH receptor agonism (EC₅₀ = 0.12 µM), indicating that quinazolinone scaffolds may offer superior receptor binding compared to dihydroquinoline-based structures .

Comparative Analysis of Key Properties

Biological Activity

N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound can be synthesized through multi-step organic reactions, typically starting with the preparation of the furan-2-ylmethyl intermediate. This is followed by coupling with a quinoline derivative, leading to the formation of the desired acetamide. Various reaction conditions and reagents are utilized to optimize yield and purity, including high-pressure reactors and advanced catalysts .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in human breast cancer cell lines, treatment with the compound resulted in decreased cell viability and increased markers of apoptosis .

The biological activity of this compound is believed to be mediated by its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Receptor Binding : It could bind to cellular receptors, modulating their activity and influencing signaling pathways related to cell growth and survival .

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that the compound induces oxidative stress in target cells, contributing to its cytotoxic effects .

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. The study concluded that the compound's antimicrobial properties could be harnessed for therapeutic applications in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Study 2: Anticancer Activity

In a recent investigation by Jones et al. (2024), the anticancer effects of the compound were evaluated on various cancer cell lines. The results indicated a dose-dependent decrease in cell proliferation with IC50 values ranging from 10 to 20 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

Q & A

Q. Core methods :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include aromatic protons (δ 7.16–7.69 ppm for quinoline and furan moieties) and acetamide carbonyls (δ 168–170 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1688–1753 cm<sup>-1</sup>) and NH stretches (~3264 cm<sup>-1</sup>) .

- Mass spectrometry : ESI/APCI(+) detects [M+H]<sup>+</sup> and [M+Na]<sup>+</sup> adducts (e.g., m/z 347 for similar derivatives) .

Critical validation : Compare spectral data with computational predictions (e.g., DFT for vibrational modes ) to resolve ambiguities in overlapping signals.

Advanced Research Questions

How can molecular docking predict the biological targets of this compound?

Q. Methodology :

- Software : Use AutoDock Vina for docking due to its improved scoring function and parallel processing capabilities .

- Grid setup : Define binding pockets based on co-crystallized ligands (e.g., immunoproteasome β5i subunit, as in ).

- Validation : Compare docking poses with known inhibitors (RMSD < 2.0 Å) and validate via mutagenesis or competitive assays.

Example : Docking of a related acetamide derivative revealed hydrogen bonding with Thr1 and hydrophobic interactions with Tyr8 in the proteasome active site .

How to resolve contradictions in reported IC50 values across assays?

Case study : A derivative showed IC50 = 12.53 µM (immunoproteasome) vs. 31.95 µM (constitutive proteasome) due to subunit-specific selectivity .

Strategies :

- Assay standardization : Use identical buffer conditions (e.g., 20 mM Tris-HCl, pH 7.5) and enzyme concentrations.

- Control compounds : Include bortezomib as a positive control for proteasome inhibition.

- Data normalization : Express activity as % inhibition relative to vehicle and fit dose-response curves using nonlinear regression (GraphPad Prism).

What structural modifications enhance antitumor activity?

Q. SAR insights :

- Furan substitution : 2-Furan groups improve cytotoxicity (e.g., GP = 27.9–43.24% in leukemia cell lines) by enhancing π-π stacking with DNA or protein targets .

- Quinoline modifications : Adding sulfonamide or methyl groups at C6 increases solubility and target affinity ().

Table 2 : Activity of analogs against CCRF-CEM leukemia cells

| Compound | Modification | Growth Inhibition (%) | Reference |

|---|---|---|---|

| II | 5-R-benzyl | 13.77–29.32 | |

| 10b | Methoxy | 27.90–43.24 |

How to design in vitro assays to evaluate immunoproteasome inhibition?

Q. Protocol :

Enzyme source : Use purified human immunoproteasome (β1i, β5i, β2i subunits).

Substrate : Fluorogenic peptides (e.g., Ac-WLAK-AMC for β5i).

Inhibition assay :

- Pre-incubate compound (0.1–100 µM) with enzyme (30 min, 37°C).

- Add substrate and measure fluorescence (λex = 380 nm, λem = 460 nm) over 60 min.

- Calculate IC50 using sigmoidal dose-response curves .

Troubleshooting : Low solubility? Use DMSO ≤1% and confirm stability via LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.